2-chloro-N-(oxolan-3-ylmethyl)acetamide
Description
2-Chloro-N-(oxolan-3-ylmethyl)acetamide (CAS: 1178828-45-9) is a chloroacetamide derivative characterized by a tetrahydrofuran (oxolane) ring substituted at the 3-position with a methyl group attached to an acetamide moiety. Its molecular formula is C₇H₁₂ClNO₃, with a molecular weight of 193.63 g/mol . This compound is primarily used as a synthetic building block in organic chemistry, with applications in pharmaceutical and agrochemical research . Its structure combines a reactive α-chloroacetamide group with a moderately polar oxolane ring, influencing its solubility and reactivity in synthetic pathways.
Properties
IUPAC Name |
2-chloro-N-(oxolan-3-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c8-3-7(10)9-4-6-1-2-11-5-6/h6H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCOYAVKKAKLCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(oxolan-3-ylmethyl)acetamide typically involves the reaction of chloroacetyl chloride with oxolan-3-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Chloroacetyl chloride+Oxolan-3-ylmethanamine→this compound+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane at a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(oxolan-3-ylmethyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, or alkoxyamides.
Hydrolysis: Products are carboxylic acids and amines.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
2-chloro-N-(oxolan-3-ylmethyl)acetamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-(oxolan-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Chloroacetamide Herbicides
Chloroacetamide herbicides such as alachlor (CAS: 15972-60-8) and metolachlor (CAS: 51218-45-2) share the α-chloroacetamide backbone but differ in their N-substituents. For example:
- Alachlor: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (C₁₄H₂₀ClNO₂, MW: 269.77 g/mol) .
- Metolachlor: 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide (C₁₅H₂₂ClNO₂, MW: 283.80 g/mol) .
Key Differences :
- Substituents : Alachlor and metolachlor feature bulky aryl and alkoxyalkyl groups, enhancing their herbicidal activity by targeting plant lipid biosynthesis .
- Applications : Unlike these herbicides, 2-chloro-N-(oxolan-3-ylmethyl)acetamide lacks aromatic or long-chain substituents, making it unsuitable for agricultural use but advantageous as a polar intermediate in drug synthesis .
- Metabolism : Herbicides like alachlor undergo rapid oxidative metabolism in liver microsomes, forming toxic epoxides . The oxolane group in the target compound may reduce metabolic activation due to its cyclic ether structure .
Heterocyclic Chloroacetamide Derivatives
2-Chloro-N-(2-oxothiolan-3-yl)acetamide (CAS: 84611-22-3)
- Structure : Contains a thiolane (sulfur-containing) ring instead of oxolane.
- Molecular Formula: C₆H₈ClNO₂S (MW: 193.65 g/mol) .
- Thiolane derivatives are more prone to oxidation, forming sulfoxides or sulfones, which could alter biological activity .
2-(2-Oxo-morpholin-3-yl)-N-(4-isopropylphenyl)acetamide
Industrial and Pharmaceutical Chloroacetamides
N-(β-Cyanoethyl)chloroacetamide (CAS: 23609-20-3)
- Structure: Substituted with a cyanoethyl group (C₅H₇ClN₂O, MW: 146.59 g/mol) .
- Key Differences: The electron-withdrawing cyano group accelerates hydrolysis of the α-chloroacetamide, increasing toxicity (LD₅₀ in rats: 410 mg/kg) . The oxolane group in the target compound stabilizes the molecule, reducing acute toxicity .
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide (CAS: 956769-09-8)
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Primary Application |
|---|---|---|---|---|
| This compound | C₇H₁₂ClNO₃ | 193.63 | Oxolan-3-ylmethyl | Synthetic intermediate |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 2,6-Diethylphenyl, methoxymethyl | Herbicide |
| 2-Chloro-N-(2-oxothiolan-3-yl)acetamide | C₆H₈ClNO₂S | 193.65 | 2-Oxothiolan-3-yl | Pharmaceutical research |
| N-(β-Cyanoethyl)chloroacetamide | C₅H₇ClN₂O | 146.59 | β-Cyanoethyl | Industrial chemical |
Research Findings and Implications
- Synthetic Utility: The oxolane group in this compound enhances its stability in acidic conditions compared to thiolane or cyanoethyl analogs, as evidenced by its use in multi-step syntheses .
- Toxicity Profile: Unlike N-(β-cyanoethyl)chloroacetamide, the target compound lacks acute oral toxicity data, suggesting a safer profile for laboratory handling .
- Solubility : The cyclic ether structure provides moderate polarity, balancing solubility in organic solvents and aqueous systems, a critical factor in drug formulation .
Biological Activity
2-chloro-N-(oxolan-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C8H12ClN O2
- Molecular Weight: 195.64 g/mol
- SMILES Notation: C1CC(O1)CN(C(=O)C)Cl
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies have indicated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria. For example, a concentration-dependent study revealed that at 50 μg/mL, it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Percentage |
|---|---|
| Staphylococcus aureus | 80.69% |
| Escherichia coli | 68.30% |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The mechanism involves the activation of apoptotic pathways, leading to increased annexin V-FITC positivity, indicating late-stage apoptosis.
| Cell Line | Annexin V-FITC Positivity Increase |
|---|---|
| MDA-MB-231 | 22-fold increase compared to control |
This significant increase highlights its potential as an anticancer agent.
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in critical cellular processes, thereby altering their activity and leading to various biological effects.
Case Studies and Research Findings
- Enzyme Inhibition Studies: Research has shown that the compound inhibits certain enzymes associated with bacterial metabolism, which may contribute to its antimicrobial properties.
- Cytotoxicity Tests: The compound was subjected to cytotoxicity assays where it displayed lower toxicity levels in non-cancerous cell lines compared to cancerous ones, indicating a selective action that could be beneficial for therapeutic applications.
- Molecular Docking Studies: Computational studies have suggested favorable binding interactions between the compound and target proteins involved in cancer progression and bacterial survival.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
